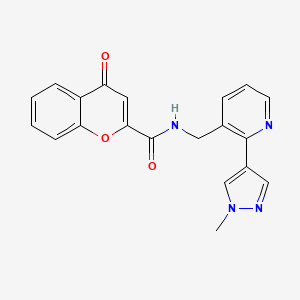
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, and a chromene ring . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole compounds are often synthesized through the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The compound contains a 1-methyl-1H-pyrazol-4-yl group, a pyridin-3-yl group, and a 4-oxo-4H-chromene-2-carboxamide group . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Polymers
A study by Nechifor (2009) involved the synthesis of novel poly(coumarin-amide)s using a new monomer that incorporates the coumarin moiety into polyamides. These polymers demonstrated good thermal stability, solubility in aprotic polar solvents, and potential for film-forming, which suggests their usefulness in materials science, especially for applications requiring materials with specific optical and thermal properties (Nechifor, 2009).
Synthesis of Chromenopyrimidines
Another research effort by Anklekar and Kulkarni (1999) focused on synthesizing chromeno[2,3-d]pyrimidine derivatives. This work highlights the versatility of chromene derivatives in constructing complex heterocyclic structures, which are often pursued for their potential biological activities (Anklekar & Kulkarni, 1999).
Luminescence Properties and Binding Characteristics
Tang et al. (2011) designed and synthesized a novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes, investigating their luminescence properties and the binding interaction with bovine serum albumin (BSA). This study illustrates the potential of chromene derivatives in developing new luminescent materials and their interactions with biological molecules, indicating possible biomedical applications (Tang, Tang, & Tang, 2011).
Functionalization Reactions
Research by Yıldırım et al. (2005) explored the functionalization reactions of a specific 1H-pyrazole-3-carboxylic acid, demonstrating the chemical reactivity and potential applications of such compounds in synthetic chemistry, potentially leading to the development of novel pharmacologically active compounds (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Chromenes and Benzochromenes
Lukashenko et al. (2017) developed a method for synthesizing 4H-chromenes and 1H-benzo[f]chromenes, showcasing the synthetic versatility of chromene derivatives and their potential as precursors for various heterocyclic compounds. This work contributes to the field of organic chemistry by providing new routes for the synthesis of complex molecules (Lukashenko, Osyanin, Osipov, & Klimochkin, 2017).
Mecanismo De Acción
Target of Action
The primary targets of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide are selected kinases that harbor a rare cysteine in the hinge region . These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . These kinases play crucial roles in cell signaling and are potential therapeutic targets for the treatment of various malignancies .
Mode of Action
This compound interacts with its targets by inhibiting their activity . The compound is designed to be a potential irreversible inhibitor , meaning it forms a covalent bond with the target enzyme, leading to permanent inactivation.
Biochemical Pathways
The compound affects the biochemical pathways mediated by its target kinases. For instance, MPS1 kinase is involved in the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division . Inhibition of MPS1 can lead to cell cycle arrest and apoptosis . Similarly, MAPKAPK2 and p70S6Kβ/S6K2 are involved in the MAPK and mTOR signaling pathways, respectively, which regulate cell growth, proliferation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cell signaling pathways, and potential induction of cell cycle arrest and apoptosis . These effects can lead to the suppression of cell growth and proliferation, particularly in cancer cells .
Propiedades
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-24-12-14(11-23-24)19-13(5-4-8-21-19)10-22-20(26)18-9-16(25)15-6-2-3-7-17(15)27-18/h2-9,11-12H,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLFKRZZVRZNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970602.png)

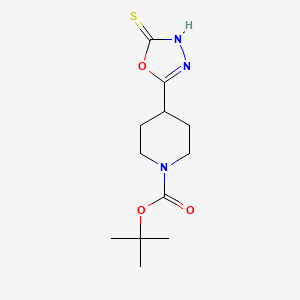
![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)
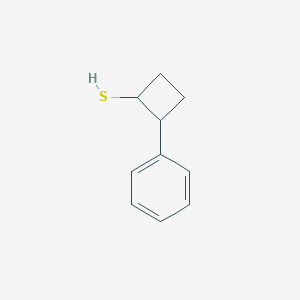
![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)
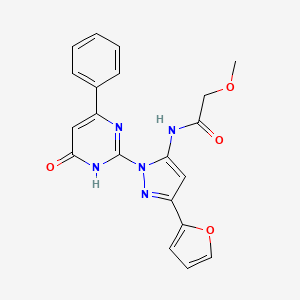
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)
![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)
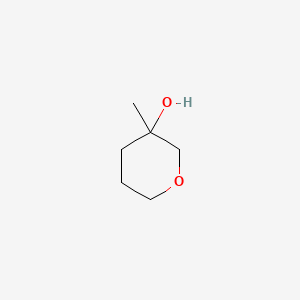
![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)